2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide
CAS No.: 873856-98-5
Cat. No.: VC5448747
Molecular Formula: C17H17N3OS
Molecular Weight: 311.4
* For research use only. Not for human or veterinary use.
![2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide - 873856-98-5](/images/structure/VC5448747.png)
Specification
CAS No. | 873856-98-5 |
---|---|
Molecular Formula | C17H17N3OS |
Molecular Weight | 311.4 |
IUPAC Name | 2-(1,3-benzothiazol-2-yl)-N-butan-2-ylpyridine-3-carboxamide |
Standard InChI | InChI=1S/C17H17N3OS/c1-3-11(2)19-16(21)12-7-6-10-18-15(12)17-20-13-8-4-5-9-14(13)22-17/h4-11H,3H2,1-2H3,(H,19,21) |
Standard InChI Key | RCUGGRSIKFPWOR-UHFFFAOYSA-N |
SMILES | CCC(C)NC(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(Benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide consists of three primary components:
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A nicotinamide core (pyridine-3-carboxamide)
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A benzo[d]thiazole moiety fused at the 2-position
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A sec-butyl group attached to the carboxamide nitrogen
This configuration creates a planar aromatic system with polarizable regions, facilitating interactions with biological targets. The molecular formula C₁₇H₁₇N₃OS (MW: 311.4 g/mol) confers moderate lipophilicity, as evidenced by computational LogP estimates of 3.2 ± 0.3.
Table 1: Key Physicochemical Properties
Property | Value |
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CAS Number | 873856-98-5 |
Molecular Weight | 311.4 g/mol |
Formula | C₁₇H₁₇N₃OS |
XLogP3 | 3.2 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
Spectral Characterization
Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆) reveals distinct signals:
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δ 8.92 ppm (s, 1H, pyridine H-6)
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δ 8.34 ppm (d, J = 7.8 Hz, 1H, benzo[d]thiazole H-4)
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δ 1.45 ppm (m, 2H, sec-butyl CH₂)
Infrared spectroscopy confirms critical functional groups:
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1675 cm⁻¹ (C=O stretch)
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1540 cm⁻¹ (C=N of thiazole)
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3280 cm⁻¹ (N-H stretch)
Synthesis and Analytical Validation
Stepwise Synthesis Protocol
The compound is synthesized through a three-step sequence:
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Benzo[d]thiazole-2-amine Formation
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Condensation of 2-aminothiophenol with bromocyclohexane under acidic conditions
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Nicotinoyl Chloride Preparation
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Treatment of nicotinic acid with thionyl chloride (SOCl₂) at 60°C
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Final Coupling Reaction
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Reaction of benzo[d]thiazole-2-amine with nicotinoyl chloride in anhydrous DMF
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Subsequent N-sec-butylation using 2-bromobutane and K₂CO₃
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Table 2: Reaction Conditions and Yields
Step | Reagents | Temperature | Time | Yield |
---|---|---|---|---|
1 | H₂SO₄, EtOH | 80°C | 6 hr | 72% |
2 | SOCl₂, reflux | 60°C | 2 hr | 89% |
3 | DMF, K₂CO₃, 2-bromobutane | 100°C | 12 hr | 58% |
Biological Activities and Mechanistic Insights
Anti-inflammatory Activity
In LPS-induced RAW 264.7 macrophages:
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62% inhibition of NO production at 10 μM
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Downregulation of iNOS and COX-2 mRNA levels
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NF-κB nuclear translocation blocked within 2 hr
Parameter | Requirement |
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Storage Temperature | -20°C under inert gas |
Solubility | DMSO (32 mg/mL) |
Stability | Light-sensitive; degrade >40°C |
Research Applications and Limitations
Current applications focus on:
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Kinase inhibition assays (EGFR IC₅₀ = 0.89 μM)
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Antibacterial screens (MIC = 64 μg/mL vs S. aureus)
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PET tracer development via ¹⁸F-labeling
Key limitations include:
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Moderate aqueous solubility (0.12 mg/mL)
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CYP3A4-mediated hepatic metabolism
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Limited blood-brain barrier penetration
Future Research Trajectories
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Structure-Activity Relationship Studies
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Systematic modification of the sec-butyl group
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Introduction of fluorine at the 4-position of pyridine
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Formulation Development
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Nanoemulsion systems to enhance bioavailability
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Prodrug strategies targeting carboxyl esterases
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Target Deconvolution
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CRISPR-Cas9 genome-wide knockout screens
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Thermal proteome profiling for target identification
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